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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metal-organic polyhedron MOP-35.

While a specific compound designated as MOP-35 has been identified in the scientific

literature, public domain information regarding its quantitative porosity characteristics is not

available. This guide, therefore, focuses on presenting the known information about MOP-35's

composition and provides a detailed framework of the standard experimental protocols and

logical workflows used to characterize the porosity of analogous metal-organic polyhedra

(MOPs).

Introduction to MOP-35
MOP-35 is a mixed-ligand carboxylate-based metal-organic polyhedron. Its molecular formula

is reported as [Co₂₄(BTC4A)₆(μ₄-Cl)₆(1,4-BDC)₁₂]•6Hdma. This complex structure is formed

through the condensation of cationic tetranuclear cobalt building blocks with two different

organic linkers: p-tert-butylthiacalix[1]arene (BTC4A) and 1,4-benzenedicarboxylic acid (1,4-

BDC).

Despite its synthesis and structural identification, detailed studies characterizing its porosity,

including surface area and pore size distribution, are not found in publicly accessible scientific

literature. Therefore, the following sections will detail the standard experimental procedures

and data analysis techniques typically employed to investigate the porosity of MOPs.
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Quantitative Porosity Data of Analogous MOPs
To provide a contextual understanding, the following table summarizes typical porosity data for

other well-characterized metal-organic polyhedra. It is crucial to note that these values are for

illustrative purposes and do not represent MOP-35.

Metal-Organic
Polyhedron

BET Surface
Area (m²/g)

Langmuir
Surface Area
(m²/g)

Pore Volume
(cm³/g)

Pore Size (Å)

MOP-A 800 - 1200 1000 - 1500 0.4 - 0.7 8 - 15

MOP-B 1500 - 2000 1800 - 2500 0.7 - 1.2 12 - 20

MOP-C 500 - 900 600 - 1100 0.3 - 0.6 7 - 12

Note: The data presented in this table is hypothetical and intended to be representative of

typical values for porous MOPs.

Experimental Protocols for Porosity
Characterization
The determination of porosity in MOPs involves a series of well-established experimental

techniques. The primary method is gas physisorption analysis, typically using nitrogen or argon

as the adsorbate.

3.1. Sample Preparation and Activation

Prior to analysis, the MOP sample must be "activated" to remove any solvent molecules or

other guests residing within the pores.

Solvent Exchange: The as-synthesized MOP is typically soaked in a volatile solvent with a

low surface tension (e.g., acetone or chloroform) for several days. The solvent is refreshed

multiple times to ensure complete exchange with the synthesis solvent.

Degassing: The solvent-exchanged sample is then transferred to a sample tube and heated

under a high vacuum (typically <10⁻⁵ torr). The degassing temperature and duration are
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critical and must be carefully optimized for each MOP to ensure complete removal of guest

molecules without causing structural collapse. A typical degassing protocol might involve

heating at 100-200 °C for 12-24 hours.

3.2. Gas Adsorption/Desorption Isotherm Measurement

Apparatus: A volumetric gas adsorption analyzer is used.

Adsorbate: High-purity nitrogen (N₂) is the most common adsorbate for determining surface

area and pore size distribution, with measurements typically conducted at its boiling point (77

K). Argon (Ar) at 87 K is used for microporous materials.

Procedure:

The activated sample in the sample tube is cooled to the analysis temperature (e.g., 77 K

in a liquid nitrogen bath).

Small, controlled doses of the adsorbate gas are introduced into the sample tube.

The pressure in the sample tube is allowed to equilibrate after each dose, and the amount

of gas adsorbed is calculated.

This process is repeated over a range of relative pressures (P/P₀) from approximately

10⁻⁶ to 1.0 to generate the adsorption isotherm.

The desorption isotherm is then measured by systematically reducing the pressure.

3.3. Data Analysis

BET (Brunauer-Emmett-Teller) Analysis: The BET theory is applied to the adsorption data in

the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface

area of the material.

Langmuir Surface Area: The Langmuir model can also be applied to the adsorption isotherm

to estimate the surface area, which is often reported for microporous materials.

Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed

at a relative pressure close to unity (e.g., P/P₀ = 0.99).
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Pore Size Distribution: The pore size distribution is calculated from the adsorption or

desorption isotherm using theoretical models such as Non-Local Density Functional Theory

(NLDFT) or Quenched Solid Density Functional Theory (QSDFT), which are particularly

suited for microporous and mesoporous materials.

Logical Workflow for Porosity Assessment
The following diagram illustrates the logical workflow for the comprehensive assessment of the

porosity of a novel metal-organic polyhedron like MOP-35.
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Workflow for Porosity Characterization of MOPs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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